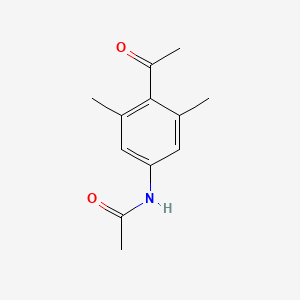

N-(4-acetyl-3,5-dimethylphenyl)acetamide

説明

Contextual Significance in Contemporary Organic Chemistry Research

In the landscape of modern organic chemistry, molecules with multiple functional groups, such as N-(4-acetyl-3,5-dimethylphenyl)acetamide, are of significant interest. The presence of an acetamido group, a keto group, and a substituted aromatic ring within the same structure provides multiple sites for chemical modification. This complexity allows for the exploration of selective reactions and the development of novel synthetic methodologies. The study of such compounds contributes to a deeper understanding of reaction mechanisms and the influence of various functional groups on chemical reactivity.

Role as a Synthetic Precursor in Advanced Chemical Transformations

The structure of N-(4-acetyl-3,5-dimethylphenyl)acetamide makes it a valuable precursor in the synthesis of more complex molecules. The acetyl group can undergo a variety of reactions, including oxidation, reduction, and condensation, to introduce new functionalities. scialert.net The acetamido group can act as a directing group in electrophilic aromatic substitution reactions and can also be hydrolyzed to yield the corresponding amine. libretexts.org Furthermore, the aromatic ring itself can be subject to further substitution reactions, offering a platform for the construction of a wide array of derivatives.

Broad Academic Research Applications and Scientific Interest

The scientific interest in N-(4-acetyl-3,5-dimethylphenyl)acetamide and related anilides stems from their potential applications in various fields of chemical research. Anilides, as a class of compounds, are known to be important intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. wikipedia.org Specifically, acetophenone (B1666503) derivatives are recognized as valuable building blocks in the development of new therapeutic agents and functional materials. nih.gov The unique substitution pattern of N-(4-acetyl-3,5-dimethylphenyl)acetamide makes it a candidate for investigation in these areas, as subtle changes in molecular structure can lead to significant differences in biological activity and material properties.

Chemical and Physical Properties

While specific experimental data for N-(4-acetyl-3,5-dimethylphenyl)acetamide is not extensively documented in publicly available literature, its properties can be inferred from its chemical structure and comparison with related compounds.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| CAS Number | 100923-73-7 |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

| Melting Point | Not definitively reported |

| Boiling Point | Not definitively reported |

Synthesis and Characterization

The synthesis of N-(4-acetyl-3,5-dimethylphenyl)acetamide can be conceptually approached through established organic chemistry reactions.

Synthesis

A plausible synthetic route would involve a two-step process starting from 3,5-dimethylaniline (B87155).

Acetylation of 3,5-dimethylaniline: The first step would be the acetylation of the amino group of 3,5-dimethylaniline to form N-(3,5-dimethylphenyl)acetamide. This is a standard transformation that can be achieved by reacting 3,5-dimethylaniline with acetic anhydride (B1165640) or acetyl chloride. wikipedia.org This reaction protects the amino group and directs subsequent substitution.

Friedel-Crafts Acylation: The second step would be a Friedel-Crafts acylation of the resulting N-(3,5-dimethylphenyl)acetamide. sigmaaldrich.com Using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride), an acetyl group can be introduced onto the aromatic ring. The acetamido group is an ortho-, para-director; therefore, the acylation is expected to occur at the position para to the acetamido group (the 4-position), yielding N-(4-acetyl-3,5-dimethylphenyl)acetamide. The use of specific catalysts can enhance the yield of such reactions. google.com

Characterization

The characterization of the synthesized N-(4-acetyl-3,5-dimethylphenyl)acetamide would rely on standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for confirming the structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl and dimethylphenyl groups, and the N-H proton of the amide.

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of the key functional groups. Characteristic absorption bands would be expected for the N-H stretch of the amide, the C=O stretch of the ketone, and the C=O stretch of the amide (Amide I band).

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Applications in Chemical Research

Given its structure, N-(4-acetyl-3,5-dimethylphenyl)acetamide holds potential as a versatile intermediate in several areas of chemical research.

Intermediate in Organic Synthesis

The compound serves as a valuable scaffold for the synthesis of more elaborate molecules. The ketone functionality can be a starting point for the construction of heterocyclic rings, a common motif in medicinal chemistry. For instance, it could react with hydrazines to form pyrazoles or with hydroxylamine (B1172632) to form isoxazoles. The acetamido group can be modified or removed, and the aromatic ring can undergo further functionalization, making it a key building block for a diverse range of target molecules.

Potential in Medicinal Chemistry

Anilide and acetophenone moieties are present in numerous biologically active compounds. nih.govresearchgate.net The specific substitution pattern of N-(4-acetyl-3,5-dimethylphenyl)acetamide could be explored for the development of new pharmaceutical agents. By modifying the core structure, libraries of new compounds could be synthesized and screened for various biological activities.

Structure

3D Structure

特性

IUPAC Name |

N-(4-acetyl-3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-7-5-11(13-10(4)15)6-8(2)12(7)9(3)14/h5-6H,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZYXRXAOBGMQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)C)C)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N 4 Acetyl 3,5 Dimethylphenyl Acetamide

Established Synthetic Routes

The construction of the N-(4-acetyl-3,5-dimethylphenyl)acetamide molecular framework is most commonly achieved through well-established acylation reactions. While coupling reactions represent a viable theoretical pathway, acylation remains the predominant and more direct method.

Acetylation Approaches to N-(4-acetyl-3,5-dimethylphenyl)acetamide

The most direct and widely utilized method for synthesizing N-(4-acetyl-3,5-dimethylphenyl)acetamide is the Friedel-Crafts acylation of a suitable precursor. sigmaaldrich.com This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. mdpi.com

The logical precursor for this synthesis is N-(3,5-dimethylphenyl)acetamide . In this electrophilic aromatic substitution reaction, the aromatic ring of the precursor acts as a nucleophile, attacking an acylium ion electrophile. sigmaaldrich.com The acylium ion is typically generated in situ from an acylating agent, such as acetyl chloride or acetic anhydride (B1165640) , in the presence of a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) . sigmaaldrich.comresearchgate.net

The regioselectivity of the acylation is dictated by the directing effects of the substituents on the aromatic ring. The acetamido group (-NHCOCH₃) is a powerful activating group and an ortho-, para-director. The two methyl groups (-CH₃) are also activating, ortho-, para-directing substituents. The position para to the strongly directing acetamido group (C4) is the most electronically enriched and sterically accessible site for electrophilic attack. The ortho positions to the acetamido group (C2 and C6) are sterically hindered by the adjacent methyl groups. Therefore, the acylation of N-(3,5-dimethylphenyl)acetamide proceeds with high regioselectivity to yield the desired N-(4-acetyl-3,5-dimethylphenyl)acetamide product.

Coupling Reactions in Synthesis of N-(4-acetyl-3,5-dimethylphenyl)acetamide

While less common for this specific molecule, modern cross-coupling reactions offer a theoretical alternative for its synthesis. Palladium-catalyzed reactions, such as the Suzuki-Miyaura or Stille coupling, are powerful tools for constructing biaryl systems or attaching functional groups. mdpi.comnih.gov

A hypothetical Suzuki coupling route could involve the reaction of a halogenated precursor, such as N-(4-bromo-3,5-dimethylphenyl)acetamide , with an acetyl-donating coupling partner like 4-acetylphenylboronic acid . This approach would require the synthesis of the specific halogenated precursor, but it allows for the formation of the key aryl-acetyl bond under conditions that tolerate a wide variety of functional groups. mdpi.com Similarly, Stille couplings using organotin reagents could be envisioned. nih.gov However, these multi-step sequences and the challenges associated with catalyst and reagent toxicity often make Friedel-Crafts acylation the more practical and efficient choice for this particular target. arabjchem.org

Advanced Synthetic Methodologies

Research continues to refine synthetic protocols to enhance yield, reduce environmental impact, and facilitate larger-scale production.

Optimization of Reaction Conditions for N-(4-acetyl-3,5-dimethylphenyl)acetamide Synthesis

The optimization of Friedel-Crafts acylation is a key area of investigation. While aluminum trichloride is effective, the reaction often requires more than stoichiometric amounts of the catalyst, which can lead to complex workup procedures and waste generation. Research has explored the use of alternative, more efficient, and recyclable catalysts. google.com For instance, certain metal triflates, such as erbium trifluoromethanesulfonate, have been shown to be effective catalysts for acylation, sometimes under microwave-assisted conditions. sigmaaldrich.com The choice of solvent, temperature, and reaction time are also critical parameters that must be fine-tuned to maximize yield and minimize the formation of byproducts.

Below is a representative table illustrating variables that could be optimized for the acylation of N-(3,5-dimethylphenyl)acetamide.

| Entry | Catalyst | Acylating Agent | Solvent | Temperature (°C) | Outcome |

| 1 | AlCl₃ (1.5 eq) | Acetyl Chloride | Dichloromethane | 0 to RT | Standard conditions, moderate to good yield. |

| 2 | AlCl₃ (1.5 eq) | Acetic Anhydride | Carbon Disulfide | 0 to RT | Alternative acylating agent, potential for different impurity profile. |

| 3 | Erbium Triflate (0.1 eq) | Acetyl Chloride | Nitrobenzene | 80 | Catalytic Lewis acid, potentially higher efficiency. sigmaaldrich.com |

| 4 | Triflic Acid | Acetic Anhydride | None (Neat) | 50 | Brønsted acid catalysis, avoiding metal catalysts. mdpi.com |

Considerations for Scalable Synthesis in Research Contexts

Transitioning a synthesis from a laboratory bench to a larger, pilot-plant scale introduces several considerations. For the Friedel-Crafts acylation, the use of large quantities of AlCl₃ is problematic due to its hygroscopic nature and the generation of corrosive HCl gas and significant aqueous waste during workup.

For scalable synthesis, the focus shifts towards heterogeneous catalysts or more potent, recyclable homogeneous catalysts. researchgate.net Solid acid catalysts, for example, could replace traditional Lewis acids, simplifying product isolation and catalyst recovery through simple filtration. researchgate.net Furthermore, optimizing reaction concentration, managing exotherms from the acylation reaction, and developing efficient, non-chromatographic purification methods like crystallization are crucial for making the synthesis economically and practically viable on a larger scale.

Derivatization and Functionalization Strategies of N-(4-acetyl-3,5-dimethylphenyl)acetamide

The N-(4-acetyl-3,5-dimethylphenyl)acetamide molecule possesses several reactive sites that can be used for further chemical modification, making it a useful intermediate or scaffold. The primary sites for derivatization are the acetyl group's carbonyl and the aromatic ring.

The carbonyl of the acetyl group is a versatile functional handle.

Reduction: The ketone can be reduced to a secondary alcohol, N-[3,5-dimethyl-4-(1-hydroxyethyl)phenyl]acetamide , using reducing agents like sodium borohydride .

Oxidation: A Baeyer-Villiger oxidation could convert the acetyl group into an acetate (B1210297) ester, yielding 4-acetamido-2,6-dimethylphenyl acetate .

Condensation: The carbonyl can react with hydrazines or primary amines to form hydrazones or imines (Schiff bases), respectively. These derivatives can be valuable intermediates for synthesizing more complex heterocyclic structures.

The aromatic ring, although heavily substituted, could potentially undergo further electrophilic substitution. However, the existing substituents make the ring electron-rich but also sterically hindered, which would likely lead to low yields or require harsh reaction conditions. Nitration, for instance, could potentially be directed to the C2 position, though regioselectivity could be an issue. chemicalbook.com The 3,5-dimethylisoxazole (B1293586) moiety has been identified as a bioisostere for acetyl-lysine, suggesting that derivatives of N-(4-acetyl-3,5-dimethylphenyl)acetamide could be explored for their potential as building blocks in medicinal chemistry. nih.gov

Introduction of Heterocyclic Moieties onto the N-(4-acetyl-3,5-dimethylphenyl)acetamide Core

The core structure of N-(4-acetyl-3,5-dimethylphenyl)acetamide possesses reactive sites, namely the acetyl group and the potential for functionalization on the acetamide (B32628) side chain, that are amenable to the construction of various heterocyclic rings. While direct derivatization of N-(4-acetyl-3,5-dimethylphenyl)acetamide is not extensively documented, established methodologies for structurally similar compounds, such as N-(4-acetylphenyl)acetamide, provide a clear blueprint for these transformations. These strategies often utilize a precursor approach, where a more reactive handle, like a haloacetamide or cyanoacetamide, is first installed.

For instance, the use of N-(4-acetylphenyl)-2-chloroacetamide as a versatile precursor has been demonstrated for the synthesis of a wide array of heterocyclic systems. researchgate.netuea.ac.uk This intermediate can be reacted with various sulfur, nitrogen, and oxygen nucleophiles to build diverse heterocyclic scaffolds.

Key Synthetic Approaches:

Thiazole (B1198619) and Thiazolidinone Synthesis: The acetyl group's carbonyl carbon is a key electrophilic site. Its reaction with thiosemicarbazide (B42300) yields a thiosemicarbazone. This derivative can then undergo cyclization with reagents like ethyl bromoacetate (B1195939) to form thiazolidinone rings. researchgate.net Research on N-(4-acetylphenyl)-2-cyanoacetamide has also shown that reaction with phenyl isothiocyanate can lead to thiazole derivatives. tsijournals.com

Pyrazole (B372694) Formation: The thiosemicarbazone or a phenylhydrazone derivative of the acetyl group can be treated with Vilsmeier-Haack type reagents (e.g., POCl₃/DMF) to construct pyrazole rings. researchgate.netuea.ac.uk

Pyridine (B92270) and Fused Pyridine Systems: N-(4-acetylphenyl)-2-cyanoacetamide is a valuable starting material for synthesizing various pyridine derivatives. tsijournals.com For example, reaction with 2-mercapto-4,6-dimethylnicotinonitrile (B1298107) in the presence of a base can lead to a sulfide (B99878) derivative, which can be cyclized to a thieno[2,3-b]pyridine (B153569) system using sodium ethoxide. researchgate.netuea.ac.uk

The following table summarizes representative reactions for introducing heterocyclic moieties based on analogous acetamide precursors.

| Precursor Compound | Reagent(s) | Heterocyclic Product | Reference |

| N-(4-acetylphenyl)-2-chloroacetamide | 2-Mercaptobenzothiazole, then Phenylhydrazine | N-aryl-2-(benzothiazol-2-ylthio)acetamide derivative | researchgate.net |

| N-(4-acetylphenyl)-2-chloroacetamide | Thiosemicarbazide, then Ethyl bromoacetate | Thiazolin-4-one derivative | researchgate.net |

| N-(4-acetylphenyl)-2-chloroacetamide | 2-Mercapto-4,6-dimethylnicotinonitrile, then NaOEt | Thieno[2,3-b]pyridine derivative | researchgate.netuea.ac.uk |

| N-(4-(1-(2-carbamothioylhydrazono)ethyl)phenyl)acetamide | Salicylaldehyde | Chromene-containing thiazole derivative | tsijournals.com |

| N-(4-acetylphenyl)-2-cyanoacetamide | Phenyl isothiocyanate | Thiazole derivative | tsijournals.com |

Directed Modifications for Enhanced Reactivity and Selectivity

Modifying the N-(4-acetyl-3,5-dimethylphenyl)acetamide structure can be strategically employed to tune its reactivity and achieve selectivity in subsequent chemical transformations. These modifications can be directed at several key positions within the molecule.

Functionalization of the Acetyl Group: The methyl group of the acetyl moiety is a primary site for modification to enhance reactivity.

Alpha-Halogenation: A common strategy to increase the electrophilicity of the acetyl group is alpha-halogenation. For example, bromination of the related 4'-acetamidoacetophenone in acetic acid yields the corresponding α-bromoacetyl derivative. This derivative becomes a potent alkylating agent, readily reacting with a wide range of nucleophiles to build more complex structures.

Table of Acetyl Group Modifications

| Starting Material | Reagent | Product | Purpose |

| 4'-acetamidoacetophenone | Bromine, Acetic Acid | 2-bromo-N-(4-acetylphenyl)acetamide | Increased electrophilicity for nucleophilic substitution |

Modifications of the Acetamide Group: The N-H bond of the acetamide can be a site for substitution, and the adjacent methylene (B1212753) group (if present, as in an N-phenyl-2-substituted-acetamide) offers another point for derivatization.

Introduction of Cyano Group: The synthesis of N-(4-acetylphenyl)-2-cyanoacetamide from N-(4-acetylphenyl)-2-chloroacetamide introduces a highly versatile cyano group. tsijournals.com The active methylene group positioned between the cyano and carbonyl functions is acidic and can participate in a variety of condensation reactions, while the cyano group itself can be hydrolyzed, reduced, or used to form heterocyclic rings like pyridines. tsijournals.com

Functionalization of the Aromatic Ring: While the target compound already has a substituted phenyl ring, further modifications could be envisioned, though they might be less straightforward due to the existing substituents. Standard electrophilic aromatic substitution reactions would be governed by the directing effects of the acetyl and acetamido groups, as well as the two methyl groups.

The strategic modifications outlined above, particularly those involving the introduction of halo or cyano groups alpha to the acetamide carbonyl, are powerful methods for activating the N-(4-acetyl-3,5-dimethylphenyl)acetamide core. This enhanced reactivity opens avenues for a broader range of subsequent reactions, allowing for greater control and selectivity in the synthesis of complex derivative compounds.

Structural Characterization and Conformational Analysis of N 4 Acetyl 3,5 Dimethylphenyl Acetamide in Research

Spectroscopic Analysis in Academic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Mass Spectrometry (MS) Applications in Characterization

Publicly accessible mass spectrometry data, which would confirm the molecular weight and provide insights into the fragmentation pattern of N-(4-acetyl-3,5-dimethylphenyl)acetamide, is not available.

Infrared (IR) Spectroscopy for Functional Group Identification

There are no available IR spectra for N-(4-acetyl-3,5-dimethylphenyl)acetamide in the public domain. IR spectroscopy would be instrumental in identifying the characteristic vibrational frequencies of its functional groups, such as the carbonyl (C=O) and amine (N-H) stretches.

X-ray Crystallography and Solid-State Structural Elucidation

Elucidation of Molecular Conformations of N-(4-acetyl-3,5-dimethylphenyl)acetamide

No crystallographic studies on N-(4-acetyl-3,5-dimethylphenyl)acetamide have been published. Therefore, information regarding its solid-state conformation, including bond lengths, bond angles, and dihedral angles, is not available.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without X-ray crystallography data, it is not possible to describe the intermolecular interactions, such as potential hydrogen bonding between the amide groups or π-π stacking of the aromatic rings, that would dictate the crystal packing of the compound.

Analysis of Crystal Packing and Supramolecular Assembly

The crystal packing of acetanilide (B955) derivatives is predominantly directed by the formation of hydrogen bonds, with the amide N-H group acting as a hydrogen-bond donor and the carbonyl oxygen atom serving as an acceptor. This interaction typically leads to the formation of one-dimensional supramolecular chains.

In analogous compounds, such as various isomers of dimethylphenylacetamide, this N-H···O hydrogen bonding is a consistent and primary feature of their crystal structures. For instance, studies on N-(2,3-dimethylphenyl)acetamide and N-(3,4-dimethylphenyl)acetamide reveal that the molecules are linked into infinite chains through these intermolecular N-H···O hydrogen bonds. iucr.orgbldpharm.com It is highly probable that N-(4-acetyl-3,5-dimethylphenyl)acetamide adopts a similar packing motif.

The presence of an additional acetyl group at the 4-position of the phenyl ring in N-(4-acetyl-3,5-dimethylphenyl)acetamide introduces another potential hydrogen-bond acceptor site—the carbonyl oxygen of the acetyl group. This could theoretically lead to more complex hydrogen-bonding networks, such as the formation of two-dimensional sheets or three-dimensional frameworks, if this acetyl group participates in intermolecular interactions. However, without specific crystallographic data, the exact nature of the supramolecular assembly remains speculative.

In the absence of direct experimental data for N-(4-acetyl-3,5-dimethylphenyl)acetamide, the following table presents typical hydrogen bond geometries observed in a related compound, N-(2,3-dimethylphenyl)acetamide, which can be considered as a model. iucr.org

Interactive Table: Hydrogen-Bond Geometry in a Related Dimethylphenylacetamide iucr.org

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N1–H1N···O1 | 0.85 (3) | 2.06 (3) | 2.901 (3) | 169 (3) |

| Note: This data is for N-(2,3-dimethylphenyl)acetamide and is presented as a likely model for the interactions in N-(4-acetyl-3,5-dimethylphenyl)acetamide. |

The bond parameters in N-(3,4-dimethylphenyl)acetamide have been noted to be similar to those in N-(3,5-dimethylphenyl)acetamide, further supporting the hypothesis that the fundamental packing arrangement driven by N-H···O hydrogen bonds would be conserved. bldpharm.com The supramolecular structure is therefore anticipated to be a chain of molecules linked head-to-tail by these strong hydrogen bonds, with weaker van der Waals forces holding these chains together.

Computational and Theoretical Studies of N 4 Acetyl 3,5 Dimethylphenyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a common approach for predicting the molecular geometry, electronic properties, and spectroscopic characteristics of organic compounds.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. For a compound like N-(4-acetyl-3,5-dimethylphenyl)acetamide, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. These theoretical calculations are often performed in the gas phase or with a solvent model and are then compared with experimental data if available, for instance, from X-ray crystallography.

In studies of similar acetamide (B32628) derivatives, it has been observed that calculated bond lengths and angles from DFT methods, such as B3LYP with a 6-311G(d,p) basis set, show good agreement with experimental values, typically with minor deviations. These small differences are often attributed to the fact that the calculations model an isolated molecule, whereas experimental values are from molecules interacting within a crystal lattice.

The electronic structure analysis would further involve the examination of the distribution of electron density and the calculation of Mulliken atomic charges to identify the reactive sites within the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for N-(4-acetyl-3,5-dimethylphenyl)acetamide (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value | Experimental Value |

| Bond Length | C-N | 1.36 Å | N/A |

| Bond Length | C=O (acetyl) | 1.24 Å | N/A |

| Bond Length | C=O (acetamido) | 1.23 Å | N/A |

| Bond Angle | C-N-C | 128.5° | N/A |

| Dihedral Angle | C-C-N-C | 175.0° | N/A |

Note: The data in this table is hypothetical and serves as an example of what a DFT geometry optimization would yield. N/A indicates that no experimental data is available for comparison.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity.

For aromatic acetamides, the HOMO is typically localized over the phenyl ring and the nitrogen atom, while the LUMO is often distributed over the carbonyl groups and the ring. The HOMO-LUMO energy gap can be used to calculate global reactivity descriptors such as chemical hardness, softness, and electronegativity, which provide further insights into the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties of N-(4-acetyl-3,5-dimethylphenyl)acetamide

| Property | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap | 4.70 |

Note: The data in this table is hypothetical and for illustrative purposes.

Theoretical Absorption Spectrum Prediction and Validation

Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic absorption spectra of molecules. By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths of the electronic transitions. In studies of similar compounds, the theoretical absorption spectrum is often calculated to understand the nature of the electronic transitions, such as n→π* or π→π*. These theoretical predictions can then be compared with experimental UV-Vis spectra to validate the computational method.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational dynamics and the influence of the environment, such as a solvent, on the molecule's behavior.

Conformational Dynamics of N-(4-acetyl-3,5-dimethylphenyl)acetamide

MD simulations can explore the conformational landscape of a flexible molecule like N-(4-acetyl-3,5-dimethylphenyl)acetamide. By simulating the molecule's motion over nanoseconds or longer, researchers can identify the most stable conformations and the energy barriers for transitions between them. This is particularly useful for understanding how the molecule might change its shape to interact with other molecules or biological targets. The simulations would track the fluctuations in bond lengths, bond angles, and dihedral angles over time.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between the solute (N-(4-acetyl-3,5-dimethylphenyl)acetamide) and the solvent molecules (e.g., water, ethanol). These simulations can reveal how the solvent affects the solute's conformation and dynamics. For instance, the radial distribution function can be calculated to understand the structuring of solvent molecules around specific atoms of the solute. This information is crucial for understanding the molecule's solubility and how it behaves in a biological environment. In studies of related compounds, DFT calculations have been performed in a solvent phase to provide a more realistic model of the molecule's geometry.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule (ligand) and a protein's binding site.

Prediction of Ligand-Target Interactions

In a hypothetical molecular docking study involving N-(4-acetyl-3,5-dimethylphenyl)acetamide, the primary goal would be to identify its potential biological targets and elucidate the specific atomic-level interactions that stabilize the ligand-protein complex. The process would involve preparing a 3D structure of N-(4-acetyl-3,5-dimethylphenyl)acetamide and docking it into the binding sites of various known protein targets.

The nature of these interactions is critical for understanding the compound's potential mechanism of action. Key interactions that would be analyzed include:

Hydrogen Bonds: The acetamido group of N-(4-acetyl-3,5-dimethylphenyl)acetamide contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which could form crucial hydrogen bonds with amino acid residues in a protein's active site.

Hydrophobic Interactions: The dimethylphenyl group provides a significant hydrophobic region that could interact favorably with nonpolar pockets within a target protein.

Pi-Pi Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

For illustrative purposes, studies on structurally related acetamide compounds have identified potential interactions with neurodegenerative disease-related enzymes. For instance, in a study of N-aryl-2-(N-disubstituted) acetamide compounds, similar molecules were docked into the active sites of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), revealing key binding modes. A similar approach for N-(4-acetyl-3,5-dimethylphenyl)acetamide would provide valuable predictions of its biological targets.

Estimation of Binding Affinities for Biological Macromolecules

A crucial outcome of molecular docking simulations is the estimation of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). This score provides a quantitative measure of the strength of the interaction between the ligand and its target. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

The calculation of binding affinity allows for the ranking of different compounds against a specific target or for predicting the most likely biological target for a single compound. In the case of N-(4-acetyl-3,5-dimethylphenyl)acetamide, docking it against a panel of proteins and calculating the binding affinities would help prioritize which protein-ligand complexes are most likely to be biologically relevant.

Hypothetical Binding Affinity Data for N-(4-acetyl-3,5-dimethylphenyl)acetamide

While specific experimental or calculated data for N-(4-acetyl-3,5-dimethylphenyl)acetamide is not available, a typical output from a molecular docking study would resemble the following hypothetical table.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase A | -8.2 | Tyr123, Leu45, Phe67 |

| Cyclooxygenase-2 | -7.5 | Arg513, Val349, Ser530 |

| Monoamine Oxidase B | -7.9 | Tyr435, Ile199, Cys172 |

This table is for illustrative purposes only and does not represent actual research findings.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (SPR).

Elucidating Structural Determinants of Biological Activity

A QSAR study for a series of analogs of N-(4-acetyl-3,5-dimethylphenyl)acetamide would focus on identifying the key structural features (molecular descriptors) that govern their biological activity. This involves synthesizing and testing a library of related compounds with systematic variations in their structure.

For N-(4-acetyl-3,5-dimethylphenyl)acetamide, the structural components that would be of interest in a QSAR study include:

The Acetyl Group: Its position and electronic properties.

The Dimethyl Substitution Pattern: The effect of the number and position of methyl groups on the phenyl ring.

The Acetamido Linker: The role of the amide bond in orienting the molecule within a binding site.

By correlating these structural variations with measured biological activity, a QSAR model can be developed. Such a model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Correlating Molecular Descriptors with Research Outcomes

The foundation of QSAR/SPR modeling is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For N-(4-acetyl-3,5-dimethylphenyl)acetamide, a wide range of descriptors would be calculated, falling into several categories:

Electronic Descriptors: Such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO), which describe the electronic distribution and reactivity.

Steric Descriptors: Including molecular weight, volume, and surface area, which relate to the size and shape of the molecule.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.

Hydrophobic Descriptors: Commonly represented by the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.

A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build an equation that links a selection of these descriptors to the observed activity or property.

Example of a Hypothetical QSAR Equation:

Biological Activity = (0.5 * logP) - (0.2 * Molecular_Weight) + (1.5 * Dipole_Moment) + constant

This equation is purely illustrative and does not represent a real QSAR model for the compound .

Such a model would provide quantitative insights into which properties are most influential. For example, a positive coefficient for logP would suggest that increasing hydrophobicity enhances biological activity for this class of compounds.

Investigative Studies into the Biological Activities of N 4 Acetyl 3,5 Dimethylphenyl Acetamide Derivatives

Evaluation of Enzyme Inhibition Potential

No specific studies on the enzyme inhibition potential of N-(4-acetyl-3,5-dimethylphenyl)acetamide derivatives were found in the reviewed literature.

Kinase Inhibition Studies

There is no available research data on the kinase inhibitory activity of N-(4-acetyl-3,5-dimethylphenyl)acetamide derivatives.

Other Enzyme Target Investigations (e.g., Hydrolases, Transferases)

Investigations into the inhibitory effects of N-(4-acetyl-3,5-dimethylphenyl)acetamide derivatives on other enzyme targets such as hydrolases and transferases have not been reported in the scientific literature. nih.gov

Antimicrobial Research Applications

Specific antimicrobial research on derivatives of N-(4-acetyl-3,5-dimethylphenyl)acetamide is not present in the available scientific publications.

Antibacterial Activity Investigations (in vitro models)

There are no published in vitro studies evaluating the antibacterial activity of N-(4-acetyl-3,5-dimethylphenyl)acetamide derivatives. researchgate.netrjpbcs.com

Antifungal and Antiparasitic Research Endeavors

Research on the antifungal and antiparasitic properties of N-(4-acetyl-3,5-dimethylphenyl)acetamide derivatives has not been documented.

Anti-inflammatory Research Contexts

The anti-inflammatory potential of N-(4-acetyl-3,5-dimethylphenyl)acetamide derivatives has not been a subject of published scientific inquiry. nih.govresearchgate.net

Modulatory Effects on Inflammatory Mediators and Pathways (in vitro/pre-clinical models)

No research data is currently available on the effects of N-(4-acetyl-3,5-dimethylphenyl)acetamide or its derivatives on inflammatory mediators such as cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, or prostaglandins. Similarly, there are no studies reporting its impact on key inflammatory signaling pathways like NF-κB, MAPKs, or JAK-STAT in either in vitro cell models (e.g., macrophages, lymphocytes) or pre-clinical animal models of inflammation.

Molecular Mechanisms Underlying Anti-inflammatory Observations

Given the lack of primary observations of anti-inflammatory activity, the molecular mechanisms for N-(4-acetyl-3,5-dimethylphenyl)acetamide have not been investigated. Future studies would first need to establish an anti-inflammatory effect before proceeding to elucidate the underlying mechanisms, which could potentially involve direct enzyme inhibition (e.g., of cyclooxygenase or lipoxygenase), receptor antagonism, or modulation of gene expression for pro-inflammatory proteins.

Oxidative Stress Modulation Research

The capacity of N-(4-acetyl-3,5-dimethylphenyl)acetamide and its derivatives to modulate oxidative stress has not been documented in the scientific literature.

In vitro Antioxidant Activity Studies

There are no published studies that have evaluated the in vitro antioxidant activity of N-(4-acetyl-3,5-dimethylphenyl)acetamide. Such studies would typically involve assays to measure its ability to neutralize various reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Radical Scavenging Capabilities and Mechanisms

No data is available regarding the radical scavenging capabilities of N-(4-acetyl-3,5-dimethylphenyl)acetamide. Should this compound be investigated for such properties, standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays would be employed. The mechanisms, whether through hydrogen atom transfer, single-electron transfer, or other pathways, remain undetermined.

Mechanistic Elucidation of N 4 Acetyl 3,5 Dimethylphenyl Acetamide Interactions

Molecular Target Identification and Validation Strategies

The initial and most critical step in understanding the biological role of N-(4-acetyl-3,5-dimethylphenyl)acetamide is to identify its molecular target(s). This process involves a combination of computational and experimental strategies to predict and then confirm the proteins or other biomolecules with which the compound interacts to elicit a biological response. nih.gov

In Silico Target Prediction:

Computational, or in silico, methods offer a rapid and cost-effective approach to generate hypotheses about potential molecular targets. researchgate.netnih.gov These strategies leverage the known chemical structure of N-(4-acetyl-3,5-dimethylphenyl)acetamide to predict its binding partners.

Reverse Docking: This technique involves docking the three-dimensional structure of the compound against a large library of protein structures with known binding sites. nih.gov The goal is to identify proteins to which the molecule can bind with high affinity, suggesting a potential interaction.

Chemical Similarity Searching: Based on the principle that structurally similar molecules often have similar biological targets, this method compares N-(4-acetyl-3,5-dimethylphenyl)acetamide to databases of compounds with known biological activities. creative-biolabs.commdpi.com Identifying close structural analogs can provide clues about its potential targets.

Machine Learning and AI: Advanced algorithms can be trained on vast datasets of compound-target interactions to predict novel interactions. mdpi.comnih.gov These models can identify complex patterns in chemical structures that are associated with binding to specific protein families.

An illustrative output from a hypothetical in silico screening is presented in Table 1.

Interactive Data Table 1: Illustrative In Silico Target Prediction for N-(4-acetyl-3,5-dimethylphenyl)acetamide

| Prediction Method | Predicted Protein Target | Binding Affinity Score (Hypothetical) | Confidence Level |

|---|---|---|---|

| Reverse Docking | Cyclooxygenase-2 (COX-2) | -9.5 kcal/mol | High |

| Reverse Docking | Tumor Necrosis Factor-alpha (TNF-α) | -8.2 kcal/mol | Medium |

| Chemical Similarity | 5-Lipoxygenase (5-LOX) | - | Medium |

| Machine Learning | Mitogen-activated protein kinase 14 (p38 MAPK) | - | High |

Experimental Target Validation:

Following computational predictions, experimental validation is essential to confirm the identified targets. tandfonline.comdrugtargetreview.comwjbphs.com

Biochemical Assays: These direct methods measure the physical interaction between the compound and the purified target protein. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can determine binding affinity and kinetics. ucl.ac.uk Enzyme inhibition assays would be used if the predicted target is an enzyme. numberanalytics.com

Cell-Based Assays: These experiments are conducted in a more biologically relevant context. tandfonline.com Techniques such as the Cellular Thermal Shift Assay (CETSA) can detect target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding. researchgate.net

Genetic Approaches: Methods like siRNA-mediated gene knockdown or CRISPR-Cas9 gene editing can be used to reduce the expression of the putative target protein in cells. horizondiscovery.com If the cellular response to N-(4-acetyl-3,5-dimethylphenyl)acetamide is diminished in these modified cells, it provides strong evidence for the target's identity.

Analysis of Biochemical Pathway Modulation by N-(4-acetyl-3,5-dimethylphenyl)acetamide

Once a molecular target is validated, the next step is to understand how the interaction of N-(4-acetyl-3,5-dimethylphenyl)acetamide with this target affects broader biochemical and signaling pathways. Many acetamide (B32628) derivatives have been noted for their potential antioxidant and anti-inflammatory properties, suggesting possible interactions with pathways related to oxidative stress and inflammation. nih.govmdpi.comresearchgate.net

Investigative Methodologies:

Transcriptomics: Techniques like RNA sequencing (RNA-Seq) can provide a global view of changes in gene expression within a cell or tissue following treatment with the compound. researchgate.net This can reveal which pathways are up- or down-regulated.

Proteomics: This involves the large-scale study of proteins and can identify changes in protein expression and post-translational modifications that occur in response to the compound. nih.gov

Metabolomics: By analyzing the levels of small-molecule metabolites, researchers can gain insight into how the compound alters the metabolic state of a cell. bhsai.org

Pathway Analysis: Bioinformatics tools are used to interpret the large datasets generated from transcriptomics, proteomics, and metabolomics. nih.gov These tools map the observed changes onto known biochemical pathways, such as the NF-κB signaling pathway or pathways involved in reactive oxygen species (ROS) production, to identify those that are significantly modulated.

A hypothetical outcome of a pathway analysis is shown in Table 2.

Interactive Data Table 2: Hypothetical Pathway Analysis Following Treatment with N-(4-acetyl-3,5-dimethylphenyl)acetamide

| Affected Pathway | Key Modulated Genes/Proteins (Hypothetical) | Observed Effect | P-value |

|---|---|---|---|

| NF-κB Signaling Pathway | IKBKB, RELA, NFKB1 | Down-regulation | <0.01 |

| MAPK Signaling Pathway | MAPK14 (p38), JUN | Down-regulation | <0.05 |

| Arachidonic Acid Metabolism | COX-2 (PTGS2) | Inhibition of activity | N/A |

| Nrf2-mediated Oxidative Stress Response | HMOX1, NQO1 | Up-regulation | <0.05 |

Establishment of Structure-Mechanism Relationships

To fully understand how N-(4-acetyl-3,5-dimethylphenyl)acetamide functions, it is crucial to establish a clear link between its chemical structure and its biological activity. This is achieved through Structure-Activity Relationship (SAR) studies. oncodesign-services.comwikipedia.org SAR analysis systematically explores how modifications to a molecule's structure impact its biological effect, helping to identify the key chemical features responsible for its activity. slideshare.netnih.gov

Methodology for SAR Studies:

Synthesis of Analogs: A series of derivatives of N-(4-acetyl-3,5-dimethylphenyl)acetamide would be synthesized. These analogs would feature systematic modifications to different parts of the molecule, such as:

Alterations to the acetyl group.

Changes in the position and nature of the substituents on the phenyl ring (e.g., moving the methyl groups, replacing them with other functional groups).

Modification of the acetamide linker.

Biological Evaluation: Each synthesized analog would be tested in the relevant biochemical and cell-based assays to determine its potency and efficacy.

Data Analysis: The biological activity data for the series of compounds would be compared to identify which structural features are critical for activity. For example, it might be found that the presence of the two methyl groups at the 3 and 5 positions is essential for high potency, or that replacing the acetyl group with a different acyl group enhances activity.

An example of data from a hypothetical SAR study is presented in Table 3.

Interactive Data Table 3: Illustrative Structure-Activity Relationship Data for N-(4-acetyl-3,5-dimethylphenyl)acetamide Analogs

| Compound | Structural Modification | COX-2 Inhibition (IC50, µM) (Hypothetical) |

|---|---|---|

| N-(4-acetyl-3,5-dimethylphenyl)acetamide | Parent Compound | 5.2 |

| Analog 1 | Removal of 3,5-dimethyl groups | >100 |

| Analog 2 | Replacement of acetyl with propionyl | 2.8 |

| Analog 3 | Replacement of 4-acetyl with 4-nitro | 58.6 |

| Analog 4 | Replacement of 3,5-dimethyl with 3,5-dichloro | 15.1 |

From such a study, one could infer the importance of the lipophilic dimethylphenyl moiety and the nature of the N-acyl group for the compound's hypothetical activity.

No Publicly Available Research Found for N-(4-acetyl-3,5-dimethylphenyl)acetamide in Specified Applications

Following a comprehensive review of publicly accessible scientific literature and databases, no specific research findings or applications have been identified for the chemical compound N-(4-acetyl-3,5-dimethylphenyl)acetamide within the requested contexts of chemical biology, medicinal chemistry, and materials science.

Extensive searches were conducted to locate information regarding the use of N-(4-acetyl-3,5-dimethylphenyl)acetamide in the following areas:

Applications of N 4 Acetyl 3,5 Dimethylphenyl Acetamide As a Research Tool and Chemical Building Block

Contribution to Advanced Materials Science Research:There is no available data to suggest that this compound has been investigated for or incorporated into the development of advanced materials.

While the broader class of acetamide (B32628) derivatives has been a subject of scientific inquiry in these fields, research specifically focused on N-(4-acetyl-3,5-dimethylphenyl)acetamide is not present in the public domain. Therefore, it is not possible to provide a detailed, evidence-based article that adheres to the requested structure and content requirements.

Future Directions and Emerging Research Avenues for N 4 Acetyl 3,5 Dimethylphenyl Acetamide

Design and Synthesis of Novel Analogues with Tunable Research Properties

The core structure of N-(4-acetyl-3,5-dimethylphenyl)acetamide offers numerous sites for chemical modification, enabling the synthesis of a library of novel analogues. Each modification has the potential to fine-tune the molecule's physicochemical and electronic properties for specific research applications. General synthetic strategies, such as the N-acylation of substituted anilines or the reductive amination of ketones, provide established pathways for creating these new derivatives. nih.gov

Key synthetic strategies for generating analogues include:

Modification of the Phenyl Ring: The introduction of various substituents (e.g., halogens, nitro groups, hydroxyl groups, or other alkyl groups) onto the dimethylphenyl ring can significantly alter the molecule's steric and electronic profile. For instance, replacing the methyl groups with electron-withdrawing or electron-donating groups can modulate the reactivity of the entire molecule.

Alteration of the Acetyl and Acetamide (B32628) Groups: The terminal acetyl group can be replaced with different acyl chains (e.g., propionyl, benzoyl) to study the impact of lipophilicity and size on molecular interactions. Furthermore, the acetamide linker itself can be varied.

Synthesis via Multi-step Reactions: Complex analogues can be prepared using multi-step synthetic sequences. For example, a common method involves the reaction of primary or secondary amines with bromoacetyl bromide, followed by a nucleophilic substitution to introduce further functional groups. nih.gov Another approach involves the Leuckart reaction, which converts a ketone into an N-methyl amine derivative through reductive amination, offering another route to diverse structures. nih.gov

These synthetic explorations would allow for the creation of compounds with tailored properties, such as enhanced solubility, specific binding affinities, or unique photophysical characteristics, opening the door to a wide range of research applications.

Table 1: Potential Analogues of N-(4-acetyl-3,5-dimethylphenyl)acetamide and Research Rationale

| Potential Analogue Name | Modification Site | Synthetic Precursors | Rationale for Investigation |

|---|---|---|---|

| N-(4-propionyl-3,5-dimethylphenyl)acetamide | Acetyl Group | 1-(4-amino-2,6-dimethylphenyl)propan-1-one, Acetic Anhydride (B1165640) | Investigate effect of increased alkyl chain length on lipophilicity and binding interactions. |

| N-(4-acetyl-3,5-bis(trifluoromethyl)phenyl)acetamide | Methyl Groups | 4'-Amino-2',6'-bis(trifluoromethyl)acetophenone, Acetic Anhydride | Study the impact of strong electron-withdrawing groups on electronic properties. |

| N-(4-acetyl-3,5-dimethylphenyl)benzamide | Acetamide Group | 1-(4-amino-2,6-dimethylphenyl)ethan-1-one, Benzoyl Chloride | Explore how a larger aromatic moiety on the amide nitrogen affects molecular conformation and potential for π-π stacking. |

| N-(4-acetyl-3-hydroxy-5-methylphenyl)acetamide | Methyl Group | 4'-Amino-2'-hydroxy-6'-methylacetophenone, Acetic Anhydride | Introduce hydrogen-bonding capability to alter solubility and biological target interactions. |

Advanced Methodologies for In-depth Mechanistic Studies

To fully understand the behavior of N-(4-acetyl-3,5-dimethylphenyl)acetamide and its future analogues, advanced analytical and computational methods are essential. These techniques can provide unprecedented insight into the molecule's structure, reactivity, and interactions at an atomic level.

Computational Chemistry: Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometric and electronic properties of molecules. acs.orgosti.gov For new analogues, DFT can be used to model molecular orbitals, predict reactivity hotspots, and calculate spectroscopic signatures (such as NMR chemical shifts) that can be compared with experimental data for structural validation. acs.orgosti.gov

Advanced Spectroscopic Techniques: While standard 1H and 13C NMR are routine for characterization, advanced two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can elucidate complex structures and spatial relationships between atoms in novel, more complex analogues. acs.org

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure of a compound. nih.gov This technique can reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. nih.gov Analyzing the crystal structure is crucial for understanding the molecule's conformation, which can influence its physical properties and biological activity. nih.gov

Kinetic Analysis: For analogues designed for specific reactivity, studying reaction kinetics provides critical mechanistic information. For example, investigating the hydrolysis of related carbamate (B1207046) compounds under different conditions has helped elucidate the reaction mechanism (e.g., E1cB elimination). researchgate.net Similar studies on acetamide analogues could reveal their stability and degradation pathways.

Table 2: Advanced Methodologies for Characterizing N-(4-acetyl-3,5-dimethylphenyl)acetamide Analogues

| Methodology | Type of Information Obtained | Research Application |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, molecular orbitals (HOMO/LUMO), predicted NMR spectra, reaction pathways. acs.orgosti.gov | Rational design of new analogues; prediction of reactivity and spectroscopic properties. |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles, intermolecular interactions, crystal packing. nih.gov | Unambiguous structure determination; understanding solid-state properties and conformational preferences. nih.gov |

| 2D NMR Spectroscopy (COSY, HMBC) | Through-bond atomic connectivity and spatial proximity of nuclei. acs.org | Confirmation of complex molecular structures and stereochemistry in novel analogues. |

| Kinetic Studies (e.g., Spectrophotometry) | Reaction rates, order of reaction, activation energy, and reaction mechanisms. researchgate.net | Determining the stability and reactivity of analogues under various conditions. |

Collaborative Research Initiatives Across Disciplines

The full potential of N-(4-acetyl-3,5-dimethylphenyl)acetamide and its derivatives can be best realized through collaborative efforts that bridge traditional scientific disciplines.

Chemical Biology: A primary avenue for collaboration is the synthesis of analogues for biological screening. Related acetamide structures have been investigated for antimicrobial and antioxidant properties. acs.org A systematic study involving the synthesis of a library of N-(4-acetyl-3,5-dimethylphenyl)acetamide analogues and their subsequent screening by chemical biologists could identify lead compounds for new therapeutic agents.

Biophysics: The interaction of small molecules with biological macromolecules is a central theme in biophysics. Biophysicists could use techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to study the binding thermodynamics and kinetics of novel analogues with target proteins or nucleic acids. Furthermore, understanding the conformational dynamics of these molecules, as revealed by X-ray crystallography and NMR, is a key area of biophysical research. nih.gov

Materials Science: The self-assembly properties and electronic characteristics of these molecules could be of interest to materials scientists. The defined structure and potential for intermolecular interactions (e.g., hydrogen bonding, π-π stacking) make them candidates for building blocks in supramolecular chemistry or organic electronics. For example, research on related compounds has explored their use with functional materials like magnetic multiwalled carbon nanotubes for extraction processes, suggesting that novel acetamide derivatives could be designed for incorporation into advanced materials or sensor systems. researchgate.net

By combining the synthetic chemist's ability to create new molecules with the specialized techniques of biologists, physicists, and materials scientists, the research landscape for N-(4-acetyl-3,5-dimethylphenyl)acetamide can be significantly expanded, leading to discoveries and applications beyond its current scope.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(4-acetyl-3,5-dimethylphenyl)acetamide to ensure high yield and purity?

- Methodological Answer: The compound can be synthesized via acylation of 4-amino-3,5-dimethylacetophenone with acetic anhydride. Key parameters include:

- Reaction Temperature: Reflux conditions (typically 80–100°C) to drive the reaction to completion.

- Base Selection: Pyridine or triethylamine to neutralize acetic acid byproducts and prevent side reactions .

- Purification: Recrystallization from ethanol or methanol to remove unreacted starting materials and improve purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of N-(4-acetyl-3,5-dimethylphenyl)acetamide?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm aromatic proton environments and acetyl group integration. For example, the acetyl methyl group typically appears at ~2.1–2.3 ppm .

- IR Spectroscopy: Stretching vibrations for the amide C=O (~1650–1680 cm) and acetyl C=O (~1700–1750 cm) distinguish functional groups .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Q. What initial biological screening assays are recommended to evaluate the bioactivity of this compound?

- Methodological Answer:

- Enzyme Inhibition Assays: Test interactions with cytochrome P450 isoforms or kinases using fluorometric or colorimetric substrates (e.g., NADPH depletion for CYP450) .

- Antimicrobial Screening: Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess preliminary anticancer potential .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the acetyl group may act as an electron-withdrawing moiety, influencing charge distribution .

- Molecular Dynamics (MD) Simulations: Model solvation effects in aqueous or lipid membranes to predict bioavailability .

Q. What strategies can resolve contradictions between theoretical predictions and experimental data regarding its molecular interactions?

- Methodological Answer:

- Hybrid QM/MM Approaches: Combine quantum mechanics for active sites (e.g., enzyme-binding pockets) with molecular mechanics for the protein environment .

- Isothermal Titration Calorimetry (ITC): Validate binding thermodynamics (ΔH, ΔS) when computational models conflict with observed inhibition constants (K) .

Q. What is the proposed mechanism for sulfanyl group participation in its interactions with biological targets?

- Methodological Answer:

- Thiol-Mediated Binding: The sulfanyl group may form disulfide bonds with cysteine residues in enzymes (e.g., glutathione reductase). Confirm via X-ray crystallography or site-directed mutagenesis .

- Redox Activity: Use cyclic voltammetry to assess sulfanyl oxidation potential and correlate with pro-oxidant effects in cellular assays .

Q. How do structural modifications (e.g., substituent variations) impact its pharmacological profile?

- Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize derivatives with halogens (F, Cl) or methyl groups on the phenyl ring. Compare IC values in enzyme assays to identify key substituents .

- LogP Analysis: Measure partition coefficients (HPLC) to correlate lipophilicity with membrane permeability .

Q. What advanced chromatographic methods are suitable for analyzing degradation products under forced conditions?

- Methodological Answer:

- HPLC-MS/MS: Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate hydrolyzed or oxidized products. MS/MS identifies fragment ions for structural elucidation .

- Forced Degradation Studies: Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions to simulate stability challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。